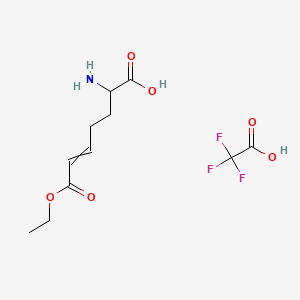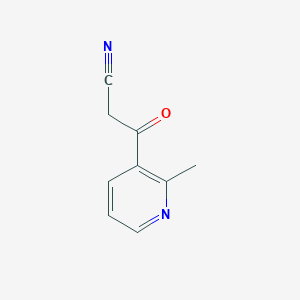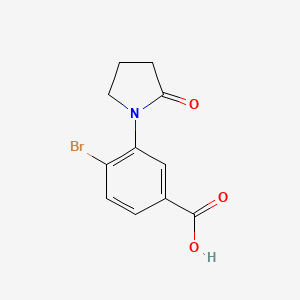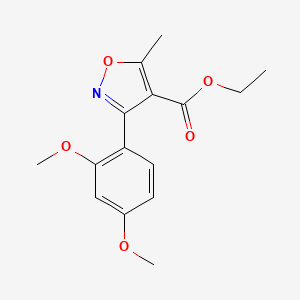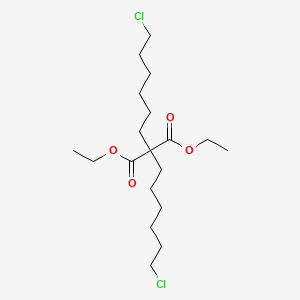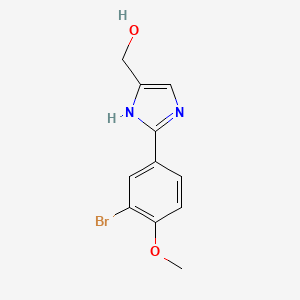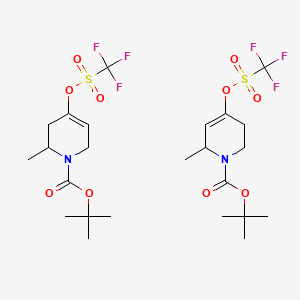![molecular formula C13H8O4 B13697854 4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
4,8-Dihydroxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxy-6H-benzo[c]chromen-6-one typically involves the use of biphenyl-2-carboxylic acid as a starting material. The reaction is carried out in the presence of potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile at 50°C for 27 hours . The reaction mixture is then extracted with dichloromethane, and the product is purified through silica gel chromatography.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4,8-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities. These derivatives are often evaluated for their potential therapeutic applications .
科学的研究の応用
作用機序
The mechanism of action of 4,8-Dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit phosphodiesterase II, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . These changes in cellular signaling pathways contribute to its neuroprotective and anti-inflammatory effects .
類似化合物との比較
4,8-Dihydroxy-6H-benzo[c]chromen-6-one is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Urolithin B: Another metabolite of ellagic acid with different biological activities.
Ellagic Acid: The precursor to urolithins, known for its antioxidant properties.
Methylurolithin: A derivative with enhanced bioavailability and potential therapeutic applications.
These compounds share some similarities in their chemical structure but differ in their specific biological effects and applications .
特性
分子式 |
C13H8O4 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
4,8-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-9-2-1-3-11(15)12(9)17-13(16)10(8)6-7/h1-6,14-15H |
InChIキー |
RQCIOPIDAACJPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C3=C2C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
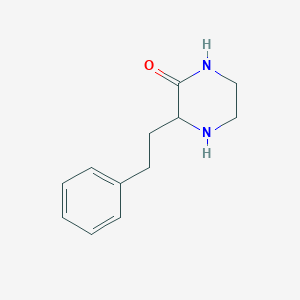

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
